

Application Notes: Detecting PARP Cleavage Induced by Mithramycin Using Western Blot

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Compound of Interest

Compound Name:	Mithramycin
Cat. No.:	B7839233

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Introduction

Mithramycin, also known as Plicamycin, is an aureolic acid antibiotic that binds to GC-rich regions of DNA, thereby inhibiting transcription.^[1] This activity makes it a potent anti-cancer agent that can induce apoptosis in various cancer cell lines.^{[2][3]} A key biochemical hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme critical for DNA repair and the maintenance of genomic integrity.^{[4][5]} During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, from its full-length ~116 kDa form into an ~89 kDa catalytic fragment and a ~24 kDa DNA-binding domain.^{[4][5]} The detection of the 89 kDa cleaved PARP fragment by Western blot is a reliable and widely used indicator of apoptosis.^{[6][7]}

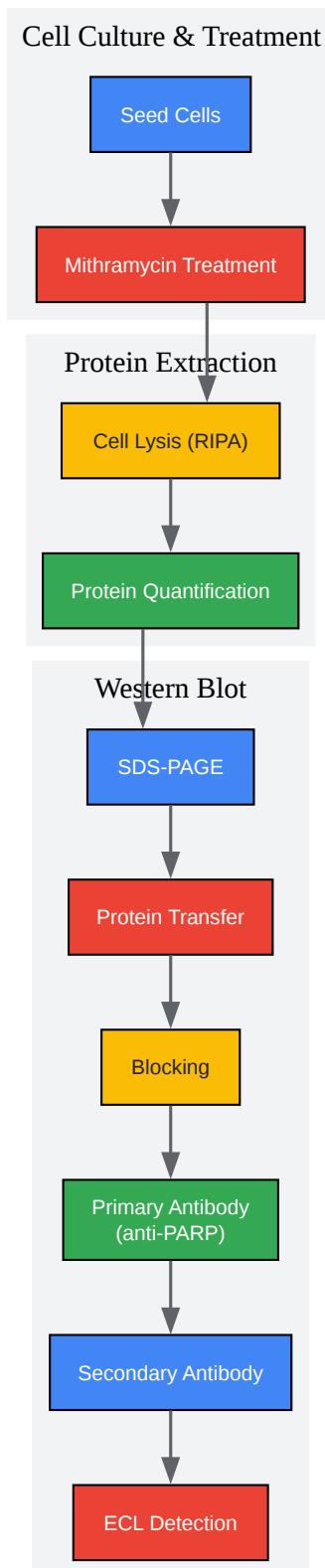
These application notes provide a detailed protocol for the detection of PARP cleavage in cells treated with Mithramycin, offering a robust method to assess its pro-apoptotic efficacy.

Signaling Pathway of Mithramycin-Induced PARP Cleavage

Mithramycin treatment initiates a signaling cascade that culminates in apoptosis. By binding to DNA and inhibiting transcription, Mithramycin can induce cellular stress, leading to the activation of intrinsic and/or extrinsic apoptotic pathways. This activation converges on the

executioner caspases, such as caspase-3, which then cleave key cellular substrates, including PARP, to orchestrate the systematic dismantling of the cell.



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